Methyl 6-(pyrrolidin-3-YL)nicotinate
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Overview
Description
Methyl 6-(pyrrolidin-3-YL)nicotinate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a nicotinate moiety, making it a member of the pyrrolidine family of compounds. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyrrolidin-3-YL)nicotinate typically involves the reaction of nicotinic acid with pyrrolidine in the presence of a suitable catalyst. One common method involves the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution of the ester group with pyrrolidine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyrrolidin-3-YL)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nicotinates.
Scientific Research Applications
Methyl 6-(pyrrolidin-3-YL)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-(pyrrolidin-3-YL)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and signal transduction pathways . This interaction can result in various physiological effects, including anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
Methyl 6-(pyrrolidin-3-YL)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the pyrrolidine ring, making it less potent in certain biological activities.
Nicotinic acid: The parent compound, which lacks the ester and pyrrolidine groups.
Pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring, which can alter their biological activities
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXJDOZQFAYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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